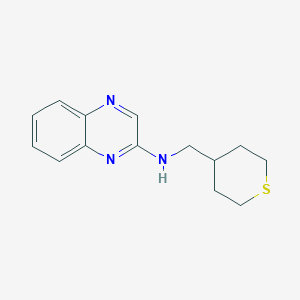![molecular formula C13H12N4O B6643467 N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide acts as a selective inhibitor of the cGAS-STING pathway by binding to the STING protein and preventing its activation. This results in the inhibition of the immune response to viral infections, which can help to prevent the development of autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has also been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in lab experiments is its selectivity for the cGAS-STING pathway, which allows for the specific inhibition of this pathway without affecting other immune responses. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
Future research on N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide could focus on its potential use in the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could explore the use of N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in combination with other therapies to enhance its therapeutic effects. Finally, research could focus on improving the solubility of N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide to make it easier to work with in lab experiments.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-(cyanomethyl)benzaldehyde with 1-methylpyrazole-3-carboxylic acid in the presence of a base. Another method involves the reaction of 4-(cyanomethyl)benzaldehyde with hydrazine hydrate, followed by the reaction with methyl pyruvate. The resulting product is then treated with a base to obtain N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been studied for its potential therapeutic properties, including its ability to act as a selective inhibitor of the cGAS-STING pathway, which is involved in the immune response to viral infections. N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-9-7-12(16-17)13(18)15-11-4-2-10(3-5-11)6-8-14/h2-5,7,9H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCNPQKORBSDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
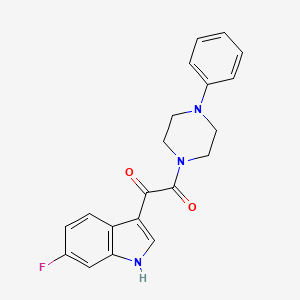
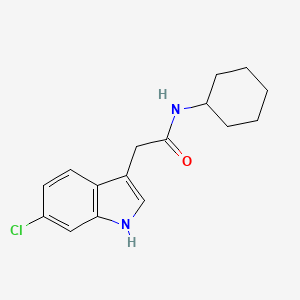
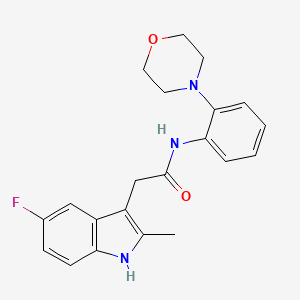
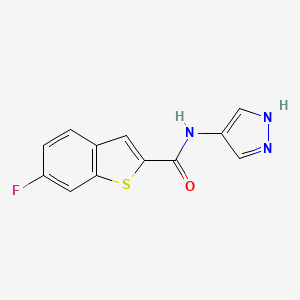
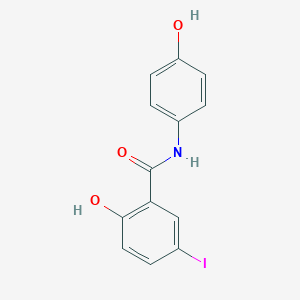
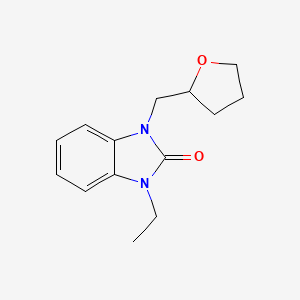
![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
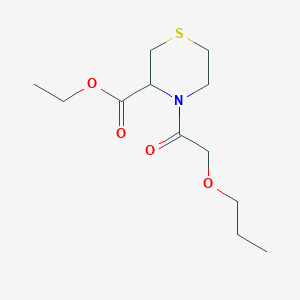
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)
